5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose
Overview
Description
5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose: is a chemical compound with the molecular formula C10H16O7 and a molecular weight of 248.23 g/mol . It is a derivative of D-xylose and is often used as an intermediate in the synthesis of various bioactive molecules. This compound is particularly significant in the biomedical field due to its unique chemical properties and versatility as a building block.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose typically involves the protection of D-xylose followed by esterification. One common method includes the following steps:
Protection of D-xylose: D-xylose is first protected using acetone and an acid catalyst to form 1,2-O-isopropylidene-D-xylofuranose.
Esterification: The protected xylose is then esterified with methyl chloroformate in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as laboratory methods but on a larger scale. Industrial processes may involve optimized reaction conditions, such as controlled temperatures and pressures, to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are typical.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted xylofuranose derivatives.
Scientific Research Applications
Chemistry: 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose is used as a key intermediate in the synthesis of complex organic molecules. Its protected form allows for selective reactions at specific sites.
Biology and Medicine: In the biomedical field, this compound is crucial for developing drugs targeting diseases such as cancer and viral infections. Its unique structure makes it a versatile building block for synthesizing bioactive molecules.
Industry: The compound is also used in the production of various pharmaceuticals and fine chemicals. Its role as an intermediate helps streamline the synthesis of complex molecules, making industrial processes more efficient.
Mechanism of Action
The mechanism of action of 5-O-Carbomethoxy-1,2-O-isopropylidene-D-xylofuranose primarily involves its role as an intermediate in chemical reactions. It acts by providing a protected form of D-xylose, which can undergo selective reactions to form desired products. The molecular targets and pathways involved depend on the specific bioactive molecules synthesized from this compound.
Comparison with Similar Compounds
1,2-O-Isopropylidene-D-xylofuranose: Similar in structure but lacks the carbomethoxy group.
5-O-Carbomethoxy-1,2-O-isopropylidene-3-O-p-toluenesulfonyl-D-xylofuranose: Contains an additional p-toluenesulfonyl group, making it more reactive in certain conditions.
Properties
IUPAC Name |
(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl methyl carbonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O7/c1-10(2)16-7-6(11)5(15-8(7)17-10)4-14-9(12)13-3/h5-8,11H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDOHLQEKFUTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)COC(=O)OC)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O7 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00969385 | |
Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5432-33-7 | |
Record name | NSC18194 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18194 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-O-(Methoxycarbonyl)-1,2-O-(1-methylethylidene)pentofuranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00969385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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